1-(3,4-Dichlorophenyl)-2-(2-hydroxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
1-(3,4-Dichlorophenyl)-2-(2-hydroxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic organic compound that belongs to the class of chromeno-pyrrole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dichlorophenyl)-2-(2-hydroxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the chromeno-pyrrole core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the 3,4-dichlorophenyl group: This step may involve a substitution reaction using a chlorinated aromatic compound.
Addition of the hydroxyethyl group: This can be done through an alkylation reaction using an appropriate alkylating agent.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:
Use of catalysts: To enhance reaction rates.
Control of temperature and pressure: To ensure optimal reaction conditions.
Purification techniques: Such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dichlorophenyl)-2-(2-hydroxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Particularly nucleophilic substitution reactions involving the chlorinated aromatic ring.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common organic solvents like ethanol, methanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated compounds.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: For studying its biological activity and potential as a drug candidate.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3,4-Dichlorophenyl)-2-(2-hydroxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of specific enzymes.
Receptors: Binding to cellular receptors to modulate their activity.
Pathways: Interference with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dichlorophenyl)-2-(2-hydroxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione: can be compared with other chromeno-pyrrole derivatives.
Other chlorinated aromatic compounds: Such as 1-(3,4-dichlorophenyl)-2-(2-hydroxyethyl)-1,2-dihydroquinoline derivatives.
Uniqueness
Structural features: The presence of both the chromeno-pyrrole core and the 3,4-dichlorophenyl group.
Biological activity: Unique interactions with molecular targets compared to similar compounds.
Properties
Molecular Formula |
C19H13Cl2NO4 |
---|---|
Molecular Weight |
390.2 g/mol |
IUPAC Name |
1-(3,4-dichlorophenyl)-2-(2-hydroxyethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C19H13Cl2NO4/c20-12-6-5-10(9-13(12)21)16-15-17(24)11-3-1-2-4-14(11)26-18(15)19(25)22(16)7-8-23/h1-6,9,16,23H,7-8H2 |
InChI Key |
GEFZHGGIOQRVSL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(O2)C(=O)N(C3C4=CC(=C(C=C4)Cl)Cl)CCO |
Origin of Product |
United States |
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